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Compound of Interest

Compound Name:
1-Benzyloxy-4-chloromethyl-2-

fluoro-benzene

CAS No.: 536974-95-5

Cat. No.: B3143818 Get Quote

2-Fluoro-1-benzyloxy-4-chloromethylbenzene is a trifunctional aromatic compound poised as a

highly valuable intermediate in the landscape of organic synthesis and medicinal chemistry. Its

strategic architecture, featuring a reactive chloromethyl group, a stable benzyloxy protecting

group, and an electronically significant fluorine atom, offers a powerful scaffold for the

construction of complex molecular entities. The presence and specific arrangement of these

functional groups provide chemists with orthogonal handles for sequential chemical

modifications, making it an ideal starting point for the synthesis of novel therapeutic agents.

The core utility of this molecule lies in the distinct roles of its substituents:

The chloromethyl group serves as a potent electrophilic site, rendering the benzylic carbon

highly susceptible to nucleophilic substitution. This allows for the facile introduction of a

diverse array of functionalities, enabling the covalent linkage of this scaffold to other

molecules of interest.

The benzyloxy group acts as a robust protecting group for the phenolic oxygen, which can

be selectively removed under specific conditions, such as catalytic hydrogenation, to unmask

a reactive hydroxyl group for further derivatization.

The fluorine atom is a critical modulator of physicochemical and pharmacological properties.

The incorporation of fluorine into drug candidates can significantly enhance metabolic
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stability by blocking sites of oxidative metabolism, improve binding affinity to biological

targets through favorable electrostatic interactions, and modulate lipophilicity, which in turn

affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

[2][3]

This guide provides a comprehensive analysis of 2-fluoro-1-benzyloxy-4-chloromethylbenzene,

detailing its predicted physicochemical properties, a proposed synthetic pathway with a

detailed experimental protocol, its chemical reactivity, and a discussion of its potential

applications in drug development. Safety and handling protocols are also thoroughly addressed

to ensure its responsible use in a research setting.

Section 1: Physicochemical and Spectroscopic
Profile
While 2-fluoro-1-benzyloxy-4-chloromethylbenzene is not a widely cataloged commercial

product, its properties can be reliably predicted based on its structure and data from analogous

compounds.

Predicted Physicochemical Properties
The following table summarizes the key identifiers and predicted properties for this compound.
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Property
Predicted Value /
Information

Source / Rationale

IUPAC Name
1-(benzyloxy)-2-fluoro-4-

(chloromethyl)benzene

Based on standard IUPAC

nomenclature rules.

Molecular Formula C₁₄H₁₂ClFO
Derived from the chemical

structure.

Molecular Weight 250.70 g/mol
Calculated from the molecular

formula.

Appearance
Colorless to pale yellow liquid

or low-melting solid

Inferred from similar

substituted toluenes and

benzyl ethers.[4][5]

Solubility

Soluble in common organic

solvents (e.g., DCM, EtOAc,

THF, DMF)

Typical for moderately polar

aromatic compounds.[4]

Storage Conditions

Store at 2-8°C under an inert

atmosphere (e.g., Argon,

Nitrogen)

Recommended for reactive

benzylic halides to prevent

degradation.[6]

Predicted Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized

compound. The following are the expected spectral characteristics for 2-fluoro-1-benzyloxy-4-

chloromethylbenzene.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be characterized by

distinct signals for the aromatic and benzylic protons.

Aromatic Protons (3H): Complex multiplets expected in the range of δ 6.9-7.5 ppm. The

proton between the benzyloxy and fluorine groups will likely appear as a triplet, while the

other two protons will show doublet of doublets splitting patterns due to coupling with each

other and the fluorine atom.

Benzyloxy Phenyl Protons (5H): A multiplet in the range of δ 7.3-7.5 ppm.
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Benzyloxy Methylene Protons (2H): A sharp singlet around δ 5.1 ppm.

Chloromethyl Protons (2H): A sharp singlet around δ 4.6 ppm.[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The carbon atom bonded to fluorine will exhibit a large one-bond coupling constant (¹J(C-

F) ≈ 240-250 Hz).

Other aromatic carbons will show smaller two- and three-bond C-F couplings.

Signals for the benzyloxy methylene carbon (≈ 71 ppm) and the chloromethyl carbon (≈ 45

ppm) would be clearly visible.

IR (Infrared) Spectroscopy:

C-H stretch (aromatic): ~3030-3100 cm⁻¹

C-H stretch (aliphatic): ~2850-2960 cm⁻¹

C=C stretch (aromatic): ~1500-1600 cm⁻¹

C-O stretch (aryl ether): ~1230-1270 cm⁻¹ (asymmetric) and ~1020-1050 cm⁻¹

(symmetric)

C-F stretch: ~1100-1200 cm⁻¹

C-Cl stretch: ~650-750 cm⁻¹

Mass Spectrometry (MS):

The molecular ion peak [M]⁺ would be observed at m/z 250, with a characteristic [M+2]⁺

peak at m/z 252 in an approximate 3:1 ratio, confirming the presence of one chlorine

atom.

A prominent fragment would be the tropylium ion at m/z 91, corresponding to the benzyl

fragment [C₇H₇]⁺. Another significant fragment would arise from the loss of the

chloromethyl group.
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Section 2: Synthesis and Experimental Protocol
A logical and efficient synthesis of 2-fluoro-1-benzyloxy-4-chloromethylbenzene can be

envisioned via a two-step sequence starting from commercially available 3-fluorophenol. This

pathway involves an initial protection of the phenolic hydroxyl group, followed by a

regioselective chloromethylation.

Step 1: Williamson Ether Synthesis

Step 2: Chloromethylation

3-Fluorophenol

1-(Benzyloxy)-3-fluorobenzene

  Benzyl Bromide, K₂CO₃, Acetone

1-(Benzyloxy)-3-fluorobenzene

2-Fluoro-1-benzyloxy-4-chloromethylbenzene

  Paraformaldehyde, HCl, ZnCl₂

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices
Step 1 (Williamson Ether Synthesis): This is a classic and high-yielding method for forming

aryl ethers. 3-Fluorophenol is deprotonated by a mild base, potassium carbonate (K₂CO₃), to

form the corresponding phenoxide. This potent nucleophile then displaces the bromide from
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benzyl bromide in an Sₙ2 reaction. Acetone is chosen as the solvent due to its ability to

dissolve the reactants and its suitable boiling point for the reaction.

Step 2 (Chloromethylation): This is an electrophilic aromatic substitution reaction. The

benzyloxy group is a strong activating and ortho, para-directing group, while the fluorine

atom is a deactivating but also ortho, para-directing group.[7] The powerful activating effect

of the benzyloxy group will dominate, directing the incoming electrophile primarily to the

positions ortho and para to it. The para position (C4) is sterically more accessible and

electronically favored, leading to the desired product as the major regioisomer. A mixture of

paraformaldehyde and concentrated HCl in the presence of a Lewis acid like zinc chloride

(ZnCl₂) is a standard reagent system for generating the chloromethyl electrophile.[8]

Detailed Step-by-Step Methodology
PART A: Synthesis of 1-(Benzyloxy)-3-fluorobenzene

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 3-fluorophenol (10.0 g, 89.2 mmol), anhydrous potassium carbonate (18.5 g,

133.8 mmol), and acetone (150 mL).

Reaction Initiation: Stir the suspension vigorously at room temperature for 20 minutes.

Addition of Reagent: Add benzyl bromide (11.7 mL, 98.1 mmol) dropwise to the mixture over

15 minutes.

Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Workup: After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone.

Concentrate the filtrate under reduced pressure to obtain a crude oil.

Purification: Dissolve the oil in ethyl acetate (100 mL) and wash with 1M NaOH (2 x 50 mL)

and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate

in vacuo. The resulting crude product can be purified by flash column chromatography (silica

gel, hexane/ethyl acetate gradient) to yield pure 1-(benzyloxy)-3-fluorobenzene.

PART B: Synthesis of 2-Fluoro-1-benzyloxy-4-chloromethylbenzene
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Setup: In a 100 mL three-necked flask fitted with a mechanical stirrer, a gas inlet, and an

outlet connected to a trap, place 1-(benzyloxy)-3-fluorobenzene (10.0 g, 49.5 mmol),

paraformaldehyde (1.8 g, 59.4 mmol), and anhydrous zinc chloride (0.7 g, 5.0 mmol).

Reaction: Cool the flask in an ice bath to 0°C. Bubble dry hydrogen chloride (HCl) gas

through the stirred mixture for 3-4 hours, ensuring the temperature does not exceed 10°C.

Quenching: After the reaction is complete (as monitored by TLC), carefully pour the mixture

onto crushed ice (100 g) with stirring.

Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).

Workup: Combine the organic layers and wash with cold water (2 x 50 mL), saturated

sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under

reduced pressure. The crude product should be purified by flash column chromatography

(silica gel, hexane/DCM gradient) to afford the final product, 2-fluoro-1-benzyloxy-4-

chloromethylbenzene.

Section 3: Chemical Reactivity and Synthetic
Applications
The synthetic utility of 2-fluoro-1-benzyloxy-4-chloromethylbenzene stems from the orthogonal

reactivity of its functional groups.
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Reactions at Chloromethyl Group (SN2)

Debenzylation

2-Fluoro-1-benzyloxy-4-chloromethylbenzene

Ethers (R-OH)

  Base

Amines (R₂NH)

Thioethers (R-SH)
  Base

Esters (R-COO⁻)

3-Fluoro-4-chloromethylphenol

 H₂, Pd/C

Click to download full resolution via product page

Caption: Key reaction pathways for the target compound.

Nucleophilic Substitution at the Benzylic Carbon: The chloromethyl group is the primary site

of reactivity. As a benzylic halide, it is an excellent substrate for Sₙ2 reactions. This allows for

the straightforward installation of various nucleophiles, including alcohols, phenols, amines,

thiols, and carboxylates, to build more complex structures.[4] This reactivity is fundamental to

its role as a building block for tethering the fluoro-benzyloxy-phenyl scaffold to other

molecular fragments.

Deprotection of the Benzyl Ether: The benzyloxy group can be cleaved via catalytic

hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst). This reaction is

typically clean and high-yielding, revealing the parent phenol. This unmasking step is often

performed late in a synthetic sequence to expose a hydroxyl group for further

functionalization or as a required pharmacophore for biological activity.
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Applications in Drug Discovery: Halogenated and benzyloxy-containing aromatic structures

are prevalent motifs in medicinal chemistry.[9] The subject compound serves as a precursor

to molecules where the fluorinated phenyl ring is a key component. For instance, similar

fluorinated benzyl intermediates are used in the synthesis of kinase inhibitors, central

nervous system agents, and anti-infectives. The fluorine atom can enhance binding to target

proteins and improve metabolic stability, leading to drugs with better pharmacokinetic

profiles.[1][3]

Section 4: Safety, Handling, and Disposal
As a reactive benzylic halide, 2-fluoro-1-benzyloxy-4-chloromethylbenzene must be handled

with appropriate caution. The following guidelines are based on safety data for structurally

related compounds.[10][11][12]

Hazard Identification:

Acute Toxicity: Harmful if swallowed or inhaled.

Corrosion/Irritation: Causes severe skin burns and eye damage.[12] It is expected to be a

lachrymator (tear-inducing).

Sensitization: May cause respiratory irritation.

Personal Protective Equipment (PPE):

Engineering Controls: All manipulations should be performed in a certified chemical fume

hood to avoid inhalation of vapors.

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

Eye Protection: Use chemical safety goggles and a face shield.

Skin and Body Protection: Wear a flame-retardant lab coat.

Handling and Storage:

Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]
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Store away from incompatible materials such as strong oxidizing agents, strong bases,

and moisture.

Ground all equipment when transferring material to prevent static discharge.[10]

First Aid Measures:

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,

occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

Skin Contact: Immediately remove all contaminated clothing and wash skin with soap and

plenty of water for at least 15 minutes. Seek immediate medical attention.

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek

immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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